molecular formula C20H12N2O5S B12197886 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide

4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No.: B12197886
M. Wt: 392.4 g/mol
InChI Key: KNQMYXASRIMELH-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide is a complex organic compound that features a thiazolidine ring, a chromenone moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-oxo-2H-chromene-6-carboxylic acid with 4-aminobenzamide, followed by cyclization with thiosemicarbazide to form the thiazolidine ring. The reaction conditions often require the use of catalysts, such as acetic acid or hydrochloric acid, and are carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or chromenone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or chromenones.

Scientific Research Applications

4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The chromenone moiety may contribute to the compound’s ability to intercalate with DNA or inhibit specific signaling pathways. Overall, the compound’s biological effects are mediated through its ability to bind to and modulate the activity of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with similar thiazolidine rings, known for their antidiabetic properties.

    Coumarins: Compounds with chromenone moieties, known for their anticoagulant and anticancer activities.

    Benzamides: Compounds with benzamide groups, known for their use as antipsychotics and antiemetics.

Uniqueness

4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxo-2H-chromen-6-yl)benzamide is unique due to the combination of these three functional groups, which confer a broad spectrum of biological activities. This multifunctionality makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C20H12N2O5S

Molecular Weight

392.4 g/mol

IUPAC Name

4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-(2-oxochromen-6-yl)benzamide

InChI

InChI=1S/C20H12N2O5S/c23-17-8-5-13-10-14(6-7-15(13)27-17)21-18(24)12-3-1-11(2-4-12)9-16-19(25)22-20(26)28-16/h1-10H,(H,21,24)(H,22,25,26)/b16-9-

InChI Key

KNQMYXASRIMELH-SXGWCWSVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.